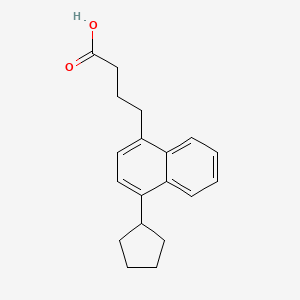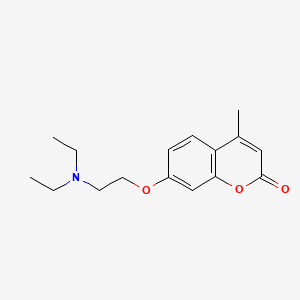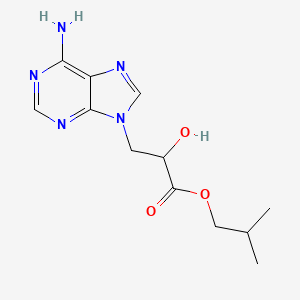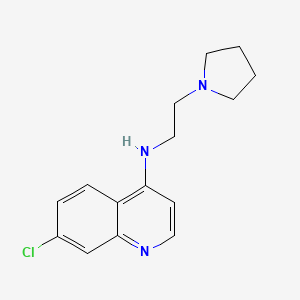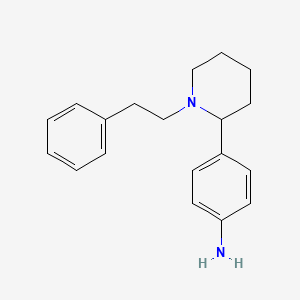
4-(1-Phenethylpiperidin-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Phenethylpiperidin-2-yl)aniline is a synthetic compound that belongs to the class of piperidine derivatives This compound is structurally related to fentanyl analogs, which are known for their potent analgesic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(1-Phenethylpiperidin-2-yl)aniline can be synthesized through a multi-step process involving several key reactions:
Michael Addition: The synthesis begins with the Michael addition of phenylethanamine and methyl acrylate.
Dieckmann Condensation: This intermediate undergoes Dieckmann condensation to form N-phenylethyl-4-piperidone.
Hydrolysis: The intermediate is then hydrolyzed under acidic conditions.
Reductive Amination: Finally, the compound is subjected to reductive amination with aniline and hydrogen catalyzed by Raney Nickel, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Phenethylpiperidin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
4-(1-Phenethylpiperidin-2-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential interactions with biological receptors and enzymes.
Medicine: Research is ongoing to explore its analgesic properties and potential use in pain management.
Industry: It serves as a precursor for the production of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 4-(1-Phenethylpiperidin-2-yl)aniline involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and resulting in analgesic effects. The pathways involved include the inhibition of neurotransmitter release and the activation of downstream signaling cascades .
Comparaison Avec Des Composés Similaires
4-(1-Phenethylpiperidin-2-yl)aniline can be compared with other similar compounds, such as:
Fentanyl: A potent synthetic opioid with a similar piperidine structure.
Acryloylfentanyl: A close structural analog of fentanyl with additional functional groups.
Carfentanil: Another fentanyl analog with a higher potency.
Propriétés
Formule moléculaire |
C19H24N2 |
|---|---|
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
4-[1-(2-phenylethyl)piperidin-2-yl]aniline |
InChI |
InChI=1S/C19H24N2/c20-18-11-9-17(10-12-18)19-8-4-5-14-21(19)15-13-16-6-2-1-3-7-16/h1-3,6-7,9-12,19H,4-5,8,13-15,20H2 |
Clé InChI |
SJVFAJXDHFCTHY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)C2=CC=C(C=C2)N)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


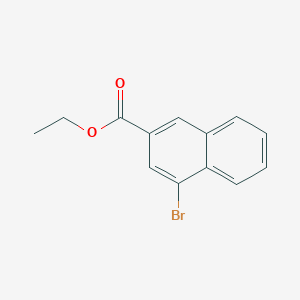


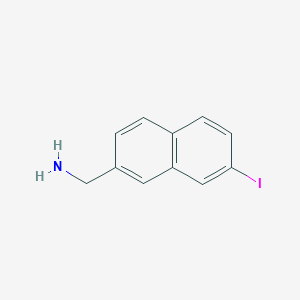
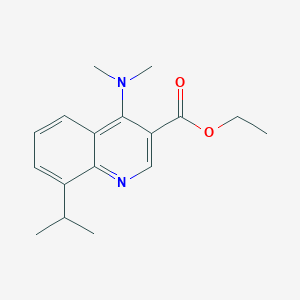

![5-[(2-Bromoethoxy)methyl]quinolin-8-ol](/img/structure/B11843867.png)
![(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine](/img/structure/B11843882.png)
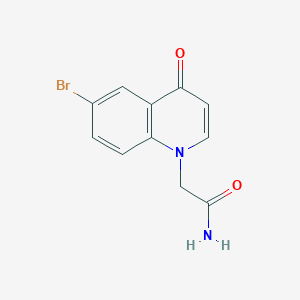
![6-(3-Chlorophenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindol-5-one](/img/structure/B11843888.png)
